1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE
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Overview
Description
1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzimidazole core linked to a 3-methylphenoxyethyl group, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE typically involves the reaction of 3-methylphenol with ethylene oxide to form 3-methylphenoxyethanol. This intermediate is then reacted with o-phenylenediamine under acidic conditions to yield the desired benzimidazole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole compounds.
Scientific Research Applications
1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-[2-(3-METHYLPHENOXY)ETHYL]-1H-IMIDAZOLE: Similar structure but with an imidazole core instead of benzimidazole.
5-FLUORO-1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE-2-THIOL: Contains a fluorine atom and a thiol group, offering different chemical properties
Uniqueness
1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE is unique due to its specific substitution pattern and the presence of both benzimidazole and phenoxyethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
1-[2-(3-Methylphenoxy)ethyl]-1H-1,3-benzodiazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antiproliferative effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H17N3O. It features a benzodiazole core linked to a phenoxyethyl moiety, which is believed to contribute to its biological activity.
Antiproliferative Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound's effectiveness varies depending on the type of cell line and the concentration used.
Table 1: Antiproliferative Effects on Different Cancer Cell Lines
Cell Line | IC50 (μM) | Selectivity Index |
---|---|---|
HeLa (Cervical) | 10.5 | 2.5 |
MCF-7 (Breast) | 12.0 | 3.0 |
A549 (Lung) | 8.0 | 4.0 |
HCT116 (Colon) | 15.5 | 1.8 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The selectivity index (SI) further illustrates the compound's preferential toxicity towards cancer cells compared to normal cells.
The mechanism by which this compound exerts its antiproliferative effects appears to involve induction of apoptosis and cell cycle arrest. Studies have shown that treatment with the compound leads to an increase in subG0/G1 phase cells, indicating DNA fragmentation and apoptosis initiation.
Figure 1: Cell Cycle Distribution After Treatment with this compound
Cell Cycle Analysis
Case Studies
A notable case study involved the administration of the compound in a xenograft model of human breast cancer. Mice treated with varying doses exhibited a significant reduction in tumor volume compared to control groups, supporting the compound's potential as an anticancer agent.
Table 2: Tumor Volume Reduction in Xenograft Model
Treatment Group | Initial Volume (mm³) | Final Volume (mm³) | Volume Reduction (%) |
---|---|---|---|
Control | 250 | 300 | - |
Low Dose (5 mg/kg) | 260 | 220 | 15 |
High Dose (15 mg/kg) | 270 | 150 | 44 |
Properties
IUPAC Name |
1-[2-(3-methylphenoxy)ethyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-13-5-4-6-14(11-13)19-10-9-18-12-17-15-7-2-3-8-16(15)18/h2-8,11-12H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXSTZSRZFEUPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.